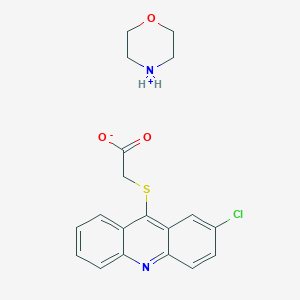
2-(2-chloroacridin-9-yl)sulfanylacetate;morpholin-4-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (11): is a chemical compound with the molecular formula C19H19ClN2O3S . This compound is known for its unique structure, which combines acetic acid, a chlorinated acridine derivative, and morpholine. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) typically involves the reaction of 2-chloro-9-acridinylthiol with acetic acid in the presence of morpholine. The reaction conditions often include:
Temperature: Moderate temperatures are usually maintained to ensure the stability of the reactants and products.
Solvent: Common solvents used in the synthesis include ethanol or methanol.
Catalysts: Catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom in the acridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia, amines, or thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Amines: Formed through reduction.
Substituted Acridines: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: By interacting with cellular receptors, it can modulate signal transduction pathways.
Induce Apoptosis: In cancer cells, it can induce apoptosis through the activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with N-ETHYLETHANAMINE (1:1)
- ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with N-METHYLETHANAMINE (1:1)
Uniqueness
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) is unique due to its combination of acetic acid, a chlorinated acridine derivative, and morpholine. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
106636-58-2 |
|---|---|
Molekularformel |
C19H19ClN2O3S |
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
2-(2-chloroacridin-9-yl)sulfanylacetate;morpholin-4-ium |
InChI |
InChI=1S/C15H10ClNO2S.C4H9NO/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;1-3-6-4-2-5-1/h1-7H,8H2,(H,18,19);5H,1-4H2 |
InChI-Schlüssel |
OSGPMSDOZQNOIW-UHFFFAOYSA-N |
SMILES |
C1COCC[NH2+]1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |
Kanonische SMILES |
C1COCC[NH2+]1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |
Key on ui other cas no. |
106636-58-2 |
Synonyme |
((2-Chloro-9-acridinyl)thio)acetic acid compd. with morpholine (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















